Gastroprotective Efficacy in Murine Ulcer Model
In a direct head-to-head in vivo comparison using the ethanol/HCl-induced gastric ulcer model in mice, 1,7-dihydroxy-2,3-methylenedioxyxanthone demonstrated statistically superior gastroprotective activity relative to co-isolated compounds alpha-spinasterol and 1,3-dihydroxy-7-methoxyxanthone [1]. The target compound reduced ulcer area by 86.22 ± 3.42%, compared to 81.10 ± 5.75% for 1,3-dihydroxy-7-methoxyxanthone and 71.26 ± 9.40% for alpha-spinasterol, all administered orally at a dose of 50 mg/kg [2]. The quantified improvement over the immediate structural analog (1,3-dihydroxy-7-methoxyxanthone) was 5.12 percentage points, while the difference from the sterol comparator was 14.96 percentage points [3].
| Evidence Dimension | Gastroprotective efficacy (ulcer area reduction percentage) |
|---|---|
| Target Compound Data | 86.22 ± 3.42% |
| Comparator Or Baseline | 1,3-dihydroxy-7-methoxyxanthone: 81.10 ± 5.75%; alpha-spinasterol: 71.26 ± 9.40% |
| Quantified Difference | +5.12 percentage points vs. 1,3-dihydroxy-7-methoxyxanthone; +14.96 percentage points vs. alpha-spinasterol |
| Conditions | Ethanol/HCl-induced gastric ulcer model in mice; oral administration at 50 mg/kg dose |
Why This Matters
Procurement of the correct compound ensures maximal antiulcerogenic potency in preclinical gastroprotection studies, with a 5.1-15.0% higher ulcer reduction at the same dose.
- [1] Klein-Júnior, L.C., et al. Antiulcerogenic activity of extract, fractions, and some compounds obtained from Polygala cyparissias St. Hillaire & Moquin (Polygalaceae). Naunyn-Schmiedeberg's Arch Pharmacol. 2010; 381(2):121-126. View Source
- [2] Klein-Júnior, L.C., et al. Antiulcerogenic activity of extract, fractions, and some compounds obtained from Polygala cyparissias St. Hillaire & Moquin (Polygalaceae). Naunyn-Schmiedeberg's Arch Pharmacol. 2010; 381(2):121-126. View Source
- [3] Klein-Júnior, L.C., et al. Antiulcerogenic activity of extract, fractions, and some compounds obtained from Polygala cyparissias St. Hillaire & Moquin (Polygalaceae). Naunyn-Schmiedeberg's Arch Pharmacol. 2010; 381(2):121-126. View Source
